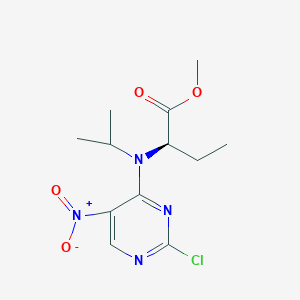

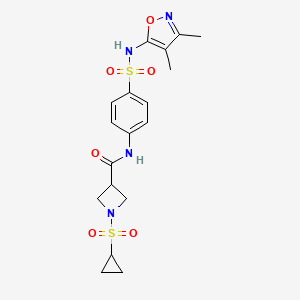

(R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate” is a chemical compound with the CAS Number: 946161-16-6. It has a molecular weight of 316.74 and its IUPAC name is methyl ®-2- ( (2-chloro-5-nitropyrimidin-4-yl) (isopropyl)amino)butanoate .

Synthesis Analysis

The synthesis of this compound involves hydrogenation in the presence of Platinum on Carbon (5%) at a hydrogen pressure of 3 bar and at 35 °C until no further hydrogen is consumed . The solvent is removed under reduced pressure and the residue is added to 2-propanol and heated to reflux .Molecular Structure Analysis

The molecular formula of this compound is C12H17ClN4O4 . The InChI key is YZFOSBLUVPNFJV-MRVPVSSYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrogenation and reflux .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Conversion into Pyridine Derivatives

The compound is involved in the conversion of 5-nitropyrimidine into pyridine derivatives. This process involves reactions with CH-active nitriles, leading to the formation of 2-amino-5-nitro-3-R-pyridines. The plausible mechanisms for these transformations are discussed, indicating a potential application in synthetic organic chemistry (Charushin & Plas, 2010).

Amplification Against E. coli

A study highlighted the synthesis of derivatives of 5-nitropyrimidine, which were tested as amplifiers of phleomycin against E. coli. The activities and properties of these compounds were investigated, suggesting their use in antibacterial research (Brown, Jones, Angyal, & Grigg, 1972).

Key Intermediate in Antiviral Drug Synthesis

This compound is integral in the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in the production of the anti-HCV drug simeprevir. The synthesis process involves several steps starting from 3-methyl-2-butanone, indicating its significance in pharmaceutical synthesis (Chenhon, 2015).

Cytokinin Analogue Synthesis

The reaction of 4-chloro-6-methylamino-5-nitropyrimidine with various reagents, including diethyl malonate, leads to the formation of derivatives that can be used in the synthesis of cytokinin analogues. These compounds are significant in plant biology and agriculture (Gregson & Shaw, 1985).

Synthesis of Optically Active Imidazo[1,2-a]pyrimidin-3(2H)-ones

Reactions involving 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with L-α-amino acids lead to the formation of optically active imidazo[1,2-a]pyrimidines. This is significant in the development of chiral molecules for pharmaceutical applications (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Preparation of Alkyl-2-Nitraminothiazoles

The synthesis of alkyl-2-nitraminothiazoles, involving this compound, is significant in the field of heterocyclic chemistry. This research contributes to the development of novel organic compounds with potential applications in various industries (Kasman & Taurins, 1956).

Synthesis of New Derivatives of 4-Methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline

The compound plays a role in synthesizing new derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, highlighting its importance in the development of novel heterocyclic systems with potential pharmaceutical relevance (Banihashemi, Hassani, & Lari, 2020).

Development of Broad-Spectrum Triazole Antifungal Agent

This compound is used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the stereochemistry and evaluating different synthetic routes, demonstrating its role in the development of significant antifungal medications (Butters et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOSBLUVPNFJV-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)

![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)

![1-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2512852.png)

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2512853.png)

![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/no-structure.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)